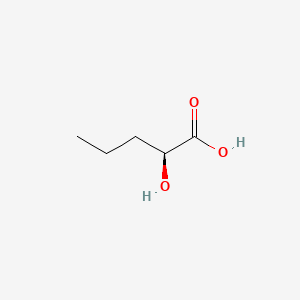

(S)-2-Hydroxyvaleric acid

説明

Significance of Chiral Hydroxy Acids in Chemical and Biological Domains

Chiral hydroxy acids are ubiquitous in nature and play crucial roles in numerous biological and chemical processes. researchgate.netnih.gov Their stereochemistry is pivotal, as biological systems, including enzymes and receptors, often exhibit high specificity for one enantiomer over the other. hilarispublisher.com This enantioselectivity means that different enantiomers can have distinct metabolic fates, biological activities, and pharmacological effects. hilarispublisher.com For instance, in the pharmaceutical industry, the therapeutic efficacy of a drug is often associated with a specific enantiomer, while the other may be inactive or even cause adverse effects. hilarispublisher.com

Furthermore, chiral hydroxy acids are valuable synthons, or building blocks, in organic synthesis. researchgate.net They provide a readily available source of chirality, enabling the construction of complex, enantiomerically pure molecules, which is essential for the development of new pharmaceuticals and agrochemicals. rsc.org

Research Trajectories and Current Directions in (S)-2-Hydroxyvaleric Acid Studies

Research on this compound is multifaceted, with significant efforts directed towards its synthesis and application as a chiral building block. chem-tools.com One major research trajectory focuses on developing efficient and stereoselective methods for its production. These methods include the asymmetric reduction of 2-ketovaleric acid using chiral catalysts and the enzymatic resolution of racemic mixtures. Biotechnological approaches are also being explored for industrial-scale production.

Current research is also investigating the biological roles of this compound. It is a known human metabolite found in biofluids like urine. hmdb.ca Studies have linked its presence to certain metabolic disorders, such as those involving lactic acidosis. hmdb.ca For example, elevated levels have been observed in conditions like Succinic Acidemia and Propionyl-CoA carboxylase deficiency. hmdb.ca Recent metabolomic studies have also explored its association with other conditions. For instance, one study observed increased serum levels of 2-hydroxyisovaleric acid in patients with ulcerative colitis. nogr.org Another study noted that dietary supplementation with immature Citrus tumida peel led to reduced plasma levels of 2-hydroxyvaleric acid in mice, suggesting a potential impact on fatty acid metabolism. tandfonline.com

The compound's role as a precursor for synthesizing pharmaceutically important molecules remains a key area of investigation. chem-tools.comnih.gov Its unique stereochemistry is leveraged to create enantiomerically pure compounds for various applications.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of approximately 34°C. hmdb.ca Its chemical and physical properties are summarized in the table below. The presence of both a hydroxyl and a carboxylic acid group allows for hydrogen bonding, which influences its solubility in polar solvents and its behavior in various experimental conditions.

| Property | Value |

| Molecular Formula | C₅H₁₀O₃ |

| Molecular Weight | 118.13 g/mol |

| Melting Point | 34-35 °C |

| Boiling Point | ~220-257.8 °C chem-tools.com |

| Density | ~1.035-1.12 g/cm³ chem-tools.com |

| Water Solubility | 204 g/L (Predicted) foodb.ca |

| pKa (Strongest Acidic) | 4.14 (Predicted) foodb.ca |

Synthesis and Reactions

The synthesis of enantiomerically pure this compound is a key focus of research. Common synthetic routes include:

Asymmetric Reduction: The reduction of 2-ketovaleric acid using chiral catalysts is a primary method to ensure the production of the (S)-enantiomer with high purity.

Enzymatic Resolution: Lipases can be used to selectively hydrolyze one enantiomer in a racemic mixture of 2-hydroxyvaleric acid, allowing for the isolation of the desired (S)-isomer.

Biocatalysis: Duck ε-crystallin, which exhibits L-lactate dehydrogenase activity, has been used as a catalyst for the synthesis of (S)-2-hydroxypentanoic acid from its corresponding α-keto acid, achieving high yields and optical purity. nih.gov

This compound can undergo several types of chemical reactions, making it a versatile intermediate in organic synthesis. These reactions include:

Oxidation: It can be oxidized to form 2-ketovaleric acid.

Reduction: The carboxylic acid can be reduced to an aldehyde, forming 2-hydroxyvaleraldehyde.

Esterification: It readily reacts with alcohols in the presence of an acid catalyst to produce esters.

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHWHSJDIILJAT-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301016643 | |

| Record name | (2S)-2-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41014-93-1 | |

| Record name | (2S)-2-Hydroxypentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41014-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-2-Hydroxyvaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041014931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-Hydroxypentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301016643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-hydroxyvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of S 2 Hydroxyvaleric Acid

Enantioselective Synthetic Routes

The synthesis of enantiomerically pure (S)-2-hydroxyvaleric acid is primarily achieved through methods that can control the stereochemistry at the C2 position. These routes include the asymmetric reduction of a prochiral ketone precursor, the resolution of a racemic mixture, and integrated chemoenzymatic systems.

A prominent strategy for producing this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-ketovaleric acid (also known as 2-oxopentanoic acid). This transformation relies on the use of chiral catalysts that facilitate the addition of a hydride to one face of the carbonyl group with high selectivity. nih.govwikipedia.org

Transition metal catalysts are widely employed for this purpose. Complexes of ruthenium (Ru) and rhodium (Rh) with chiral ligands have proven to be excellent catalyst precursors for the asymmetric transfer hydrogenation of aromatic and aliphatic ketones, leading to optically active alcohols with high enantiomeric excess (ee). researchgate.net For instance, chiral Ru(II) complexes can achieve up to 99% ee in the reduction of certain ketones. researchgate.net Another class of effective catalysts includes oxazaborolidines, which are used in conjunction with a stoichiometric borane (B79455) source. wikipedia.orgyoutube.com These catalysts, derived from chiral amino acids like proline, create a chiral environment that directs the hydride transfer from the borane to the ketone with high stereoselectivity. youtube.com The effectiveness of these reductions often depends on a significant steric difference between the two substituent groups on the ketone. youtube.com

| Catalyst Type | Example Catalyst System | Reductant | Typical Enantiomeric Excess (ee) | Reference |

| Transition Metal | Chiral Ruthenium(II)-diamine complexes | Isopropanol / Formic Acid | Up to 99% | researchgate.net |

| Organocatalyst | Proline-derived Oxazaborolidine (CBS catalyst) | Borane-dimethyl sulfide (B99878) (BMS) | >95% | wikipedia.orgyoutube.com |

Kinetic resolution is a powerful technique for separating racemic mixtures of chiral compounds. In the case of 2-hydroxyvaleric acid, enzymes are used to selectively catalyze a reaction on one of the enantiomers, allowing for the separation of the unreacted, enantiopure (S)-isomer. Lipases are commonly used for this purpose due to their high enantioselectivity and stability in organic solvents.

A well-documented approach involves the use of Candida antarctica lipase (B570770) B (CALB), which can preferentially esterify the (R)-enantiomer of 2-hydroxyvaleric acid in the presence of an acyl donor. smolecule.com This leaves the desired this compound unreacted and in high optical purity. smolecule.com An efficient two-step enzymatic process involving acetylation and subsequent alcoholysis, both catalyzed by CALB, has been developed for the large-scale production of chiral building blocks, achieving over 96% enantiomeric excess. researchgate.net

Whole-cell biocatalysts, such as the microorganism Lactobacillus kefiri, also present an alternative for enzymatic resolution. smolecule.com These systems can perform selective reductions of prochiral ketones or selective oxidations of one alcohol enantiomer, offering a practical route to the desired chiral acid. smolecule.com

Chemoenzymatic systems leverage the advantages of both chemical synthesis and biocatalysis to construct efficient and stereoselective pathways. nih.gov These multi-step processes can transform simple, achiral starting materials or readily available bio-based molecules into valuable chiral products like this compound.

Biotechnological Production and Metabolic Engineering Approaches

Biotechnological routes offer a sustainable alternative to traditional chemical synthesis, utilizing microorganisms and their metabolic pathways to produce target chemicals from renewable feedstocks like glucose.

Microbial fermentation is a process that uses microorganisms like bacteria and yeast to convert substrates into valuable products. nih.govmdpi.com Several microorganisms possess natural metabolic pathways that can be exploited for the production of this compound. The synthesis pathway typically proceeds through 2-ketovaleric acid, which is a key intermediate in the biosynthesis of branched-chain amino acids such as valine and isoleucine. smolecule.com

Once 2-ketovaleric acid is formed, native enzymes within the microorganism can reduce it to 2-hydroxyvaleric acid. For example, ketopantoate reductase isoenzymes have been identified as being responsible for this reduction step in some biological systems. smolecule.com Additionally, ketol-acid reductoisomerase (IlvC) and (D)-2-hydroxyacid dehydrogenase (PanE) are other enzymes capable of catalyzing the reduction of the 2-keto group to a hydroxy group. researchgate.net Research has demonstrated the production of the related compound (S)-2-hydroxyisovalerate by Clostridium ragsdalei, highlighting the potential of microbial systems for synthesizing chiral alpha-hydroxy acids. researchgate.net

Metabolic engineering and synthetic biology provide the tools to design and construct novel artificial biological pathways in well-characterized host organisms like Escherichia coli. nih.govoup.com This approach allows for the high-yield production of non-natural compounds or the significant enhancement of the production of naturally occurring ones.

For the synthesis of C5 hydroxy acids, a common strategy involves drawing inspiration from the native L-valine synthesis pathway. nih.govoup.com A synthetic pathway can be constructed in E. coli that begins with the decarboxylative condensation of two molecules of pyruvate (B1213749), a central metabolite derived from glucose. researchgate.netoup.com This reaction is catalyzed by an acetolactate synthase. nih.gov Subsequent enzymatic reduction and dehydration reactions convert the intermediate into the target molecule. oup.com To ensure high flux into this synthetic pathway, a feedback-resistant version of the acetolactate synthase is often utilized. researchgate.net The final crucial step is the stereoselective reduction of the 2-keto acid intermediate, which can be achieved by overexpressing a suitable oxidoreductase. nih.gov

Critical host modifications are often necessary to maximize product synthesis. These can include deleting genes for competing metabolic pathways to direct more carbon flux towards the desired product. Through such combined synthetic biology and metabolic engineering efforts, significant titers of related hydroxy acids have been achieved. For example, an engineered E. coli strain was able to produce 7.8 g/L of 2-hydroxyisovaleric acid from glucose, reaching 73% of the maximum theoretical yield, demonstrating the high potential of this approach. nih.govoup.com

| Engineered Host | Key Enzymes Introduced/Modified | Carbon Source | Product Titer (related compound) | Reference |

| Escherichia coli | Acetolactate synthase, Ketol-acid reductoisomerase, Dihydroxyacid dehydratase | Glucose | 7.8 g/L | nih.govoup.com |

| Escherichia coli | Acetolactate synthase, Ketol-acid reductoisomerase, Dihydroxyacid dehydratase | Glycerol (B35011) | 6.2 g/L | nih.govoup.com |

Synthetic Pathway Design and Construction in Engineered Host Organisms

Escherichia coli Strain Engineering for Enhanced Titer and Yield

The biosynthesis of 2-hydroxy acids, including structurally similar compounds like 2-hydroxyisovaleric acid, has been successfully demonstrated in engineered Escherichia coli. researchgate.netnih.gov Metabolic engineering and synthetic biology approaches are pivotal in constructing and optimizing pathways for the production of these valuable chemicals from renewable feedstocks. researchgate.netnih.gov Drawing inspiration from the native L-valine synthesis pathway, researchers have engineered E. coli to produce 2-hydroxyisovaleric acid. nih.gov This synthetic pathway typically involves the decarboxylative condensation of two pyruvate molecules, followed by reduction and dehydration reactions. researchgate.netnih.gov

A key strategy for enhancing production is the careful selection of enzymes to ensure sufficient metabolic flux. The utilization of an acetolactate synthase with minimized kinetic and regulatory constraints is crucial for directing carbon flow into the synthetic pathway. researchgate.netnih.gov Furthermore, critical modifications to the host organism's metabolism are necessary to maximize product synthesis from different carbon sources, such as glucose or glycerol. researchgate.netnih.gov The varying degrees of reduction of these carbon sources play a significant role in determining the required host background. nih.gov Through these combined engineering efforts, significant titers and yields have been achieved, demonstrating the potential of E. coli as a microbial factory for 2-hydroxy acids. dntb.gov.ua

Table 1: Production of 2-Hydroxyisovaleric Acid by Engineered E. coli

| Carbon Source | Titer (g/L) | Yield (% of maximum theoretical) |

|---|---|---|

| Glycerol | 6.2 | 58% |

| Glucose | 7.8 | 73% |

Data derived from studies on engineered E. coli pathways designed for 2-hydroxyisovaleric acid production. dntb.gov.ua

Production by Anaerobic Microorganisms (e.g., Clostridium ragsdalei)

The anaerobic acetogen Clostridium ragsdalei has been identified as a natural producer of (S)-2-hydroxyisovalerate, a compound structurally similar to this compound. researchgate.netresearchgate.net This bacterium can synthesize the compound under various metabolic conditions, including heterotrophic, autotrophic, and mixotrophic growth. researchgate.netmdpi.com C. ragsdalei utilizes the Wood-Ljungdahl pathway for carbon fixation during autotrophic growth on synthesis gas (syngas) components like CO, CO₂, and H₂. mdpi.comtum.denih.gov

Research has shown that mixotrophic fermentation, utilizing both a sugar substrate (like D-xylose) and a gaseous substrate (like CO), results in improved production of (S)-2-hydroxyisovalerate compared to processes using either substrate alone. researchgate.netmdpi.com The biosynthetic route is believed to proceed through the L-valine synthesis pathway, where acetolactate is a key intermediate. researchgate.net This is supported by the detection of L-valine production in C. ragsdalei cultures. researchgate.net

Table 2: (S)-2-Hydroxyisovalerate Production by Clostridium ragsdalei under Different Conditions

| Fermentation Condition | Carbon Source(s) | Final Titer (g/L) |

|---|---|---|

| Autotrophic | CO, CO₂, H₂ | 1.1 |

| Mixotrophic | D-xylose + CO | 1.8 |

Data represents production of (S)-2-hydroxyisovalerate in batch processes. mdpi.com

Optimization of Biosynthetic Pathway Flux and Carbon Source Utilization

Optimizing the metabolic flux towards the desired product is a cornerstone of successful biosynthetic production. In engineered E. coli, this is achieved by addressing potential bottlenecks in the synthetic pathway. For instance, selecting an acetolactate synthase that is not subject to feedback inhibition can significantly increase the flow of carbon from central metabolism (pyruvate) into the 2-hydroxy acid pathway. nih.gov Additionally, tailoring the host's genetic background to the specific carbon source is critical. The metabolic requirements for efficiently converting a more reduced carbon source like glycerol differ from those for a more oxidized source like glucose, necessitating distinct host modifications to maximize yield. nih.gov

Characterization of Chemical Reactivity and Derivatization

Oxidative Transformations to 2-Ketovaleric Acid

This compound can undergo oxidation to yield 2-Ketovaleric acid, also known as 2-oxopentanoic acid. hmdb.cawikipedia.org This transformation involves the conversion of the secondary alcohol group at the C2 position into a ketone. Chemoselective oxidation of α-hydroxy acids to α-keto acids can be achieved using specific catalytic systems. organic-chemistry.org One such method employs nitroxyl (B88944) radical catalysts, such as 2-azaadamantane (B3153908) N-oxyl (AZADO), in the presence of molecular oxygen as a co-oxidant. organic-chemistry.org This approach is designed to be mild enough to prevent the degradation of the resulting α-keto acid, which can be labile and prone to decarboxylation under harsh oxidative conditions. organic-chemistry.org The product, 2-Ketovaleric acid, is a short-chain keto acid that serves as a valuable building block in organic synthesis. hmdb.ca

Reductive Conversions to 2-Hydroxyvaleraldehyde

The selective reduction of the carboxylic acid moiety of this compound, while preserving the hydroxyl group, yields 2-hydroxyvaleraldehyde. This transformation requires specific reducing agents that can convert a carboxylic acid to an aldehyde without affecting other functional groups. Standard hydride reagents like lithium aluminum hydride would typically reduce both the carboxylic acid and any resulting aldehyde further to the corresponding alcohol. Therefore, milder or more sterically hindered reagents, or a two-step process involving conversion to a more reactive derivative (like an acid chloride or ester) followed by controlled reduction, are generally employed for such conversions. The resulting 2-hydroxyvaleraldehyde is a bifunctional molecule containing both an aldehyde and a hydroxyl group, making it a useful intermediate for further chemical synthesis.

Esterification Reactions for Synthetic Intermediates

The carboxylic acid group of this compound can be readily converted into an ester through esterification. The Fischer esterification is a classic and widely used method for this purpose. masterorganicchemistry.commasterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess, or the water generated as a byproduct is removed. masterorganicchemistry.commasterorganicchemistry.com This transformation is highly valuable as it converts the acidic proton of the carboxyl group into an alkyl or aryl group, modifying the molecule's polarity and reactivity. The resulting esters of this compound can serve as important synthetic intermediates, protecting the carboxylic acid group during subsequent reactions or acting as precursors for polymers and other fine chemicals. organic-chemistry.org

Elucidation of Biological Significance and Metabolic Pathways Involving S 2 Hydroxyvaleric Acid

Endogenous Metabolism and Physiological Biosynthesis

The formation of (S)-2-Hydroxyvaleric acid is intrinsically linked to the breakdown of essential amino acids, particularly leucine (B10760876). This metabolic process is a normal physiological pathway for energy production and the recycling of amino acid skeletons.

Role in Branched-Chain Amino Acid Catabolism

Branched-chain amino acids (BCAAs), comprising leucine, isoleucine, and valine, are essential amino acids that undergo catabolism primarily in muscle and connective tissues. rupahealth.com The initial step in their breakdown is a transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT). This is followed by an irreversible oxidative decarboxylation of the resulting branched-chain α-keto acids (BCKAs) by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. The catabolism of leucine, in particular, serves as the primary precursor for the endogenous synthesis of this compound.

Derivation from Leucine Metabolism in Mammalian Tissues

The metabolic cascade initiating from leucine is the direct route to the formation of this compound. The process begins with the conversion of leucine to α-Ketoisocaproic acid (KIC) via the action of branched-chain aminotransferase. rupahealth.comwikipedia.org Subsequently, KIC can be acted upon by the cytosolic enzyme α-ketoisocaproate oxygenase, leading to the formation of 2-hydroxyisocaproic acid (HICA), also known as leucic acid. rupahealth.com Further metabolic steps then lead to the production of this compound, which is considered an end product of leucine metabolism in human tissues. rupahealth.com

Clinical Metabolomics and Biomarker Potential in Disease States

The analysis of metabolites in biological fluids, known as metabolomics, has identified this compound as a potential biomarker for several inherited metabolic disorders. Its accumulation in urine and blood is indicative of specific enzymatic defects that disrupt normal metabolic pathways.

Associations with Inherited Metabolic Disorders

Elevated levels of this compound are not typically found in healthy individuals but are a hallmark of certain inborn errors of metabolism. rupahealth.com These disorders are characterized by the body's inability to properly process certain amino acids and other metabolites, leading to the buildup of toxic substances.

Succinic acidemia is an organic acidemia that can be associated with congenital lactic acidosis and diminished activity of NADH-cytochrome c reductase. hmdb.ca The presence of 2-hydroxyvaleric acid in urine has been linked to the lactic acidosis that occurs in this condition. hmdb.ca In cases of lactic acidosis and ketoacidosis, urinary analysis has revealed the presence of 2-hydroxyisovaleric acid, which is not detected in the urine of healthy individuals. nih.gov While the precise biochemical mechanism for its accumulation in succinic acidemia is not fully elucidated, it is thought to be related to the broader metabolic dysregulation and impairment of the Krebs cycle that characterizes these conditions.

The following table illustrates the typical urinary organic acid profile in lactic acidosis, highlighting the presence of this compound.

| Metabolite | Typical Finding in Lactic Acidosis |

| Lactic acid | Significantly elevated |

| Pyruvic acid | Elevated |

| This compound | Present/Elevated |

| Branched-chain 2-keto acids | Trace amounts may be present |

This table provides a generalized representation of findings and actual values can vary.

Propionyl-CoA carboxylase (PCC) deficiency is an autosomal recessive metabolic disorder that affects the breakdown of several amino acids, including isoleucine and valine, as well as odd-chain fatty acids. medlink.commedscape.com A deficiency in the PCC enzyme leads to the accumulation of propionyl-CoA and its derivatives. medscape.com This metabolic block results in the urinary excretion of a characteristic profile of organic acids. Among these, 2-hydroxy-3-methylbutyric acid (a form of hydroxyvaleric acid) has been identified in the urine of patients with propionyl-CoA carboxylase deficiency. nih.gov The accumulation of propionyl-CoA can disrupt other metabolic pathways, leading to the formation and excretion of atypical metabolites like this compound.

The table below summarizes key urinary organic acid findings in individuals with Propionyl-CoA Carboxylase Deficiency.

| Metabolite | Typical Finding in Propionyl-CoA Carboxylase Deficiency |

| 2-Methylcitric acid | Elevated |

| 3-Hydroxypropionic acid | Elevated |

| N-Propionylglycine | Elevated |

| This compound (as 2-hydroxy-3-methylbutyric acid) | Present/Elevated |

| N-Tiglylglycine | Elevated |

| 3-Hydroxyvaleric acid | Elevated |

This table is for illustrative purposes and the specific profile can vary between individuals.

Implications in Multiple Carboxylase Deficiency

Multiple carboxylase deficiency (MCD) is an autosomal recessive metabolic disorder characterized by the failure of carboxylation enzymes. rupahealth.comnih.gov This condition can arise from deficiencies in either biotinidase or holocarboxylase synthetase. nih.govfoodb.ca The presence of 2-hydroxyvaleric acid has been associated with MCD. rupahealth.com If left untreated, MCD can lead to a range of symptoms including feeding problems, seizures, skin rash, hair loss, and developmental delay. nih.gov Diagnostic testing for MCD often involves urine organic acid analysis, which may show elevated levels of specific metabolites. foodb.canih.gov

Biochemical markers in Multiple Carboxylase Deficiency include:

Increased propionylcarnitine (B99956) (C3) nih.gov

Increased hydroxyisovalerylcarnitine (C5OH) nih.gov

Metabolic ketolactic acidosis nih.gov

Significance in Maple Syrup Urine Disease Pathophysiology

Maple syrup urine disease (MSUD) is a rare genetic disorder resulting from a deficiency in the activity of the branched-chain alpha-keto acid dehydrogenase (BCKAD) complex. medscape.comnih.gov This enzymatic defect leads to the accumulation of the branched-chain amino acids—leucine, isoleucine, and valine—and their toxic byproducts, including their respective alpha-keto acids and alpha-hydroxy acids, in the blood and urine. medscape.comresearcher.lifecure-echs1.com

Specifically, the impaired breakdown of isoleucine results in the accumulation of its corresponding alpha-keto acid, 2-keto-3-methylvaleric acid, which is then reduced to 2-hydroxy-3-methylvaleric acid. researchgate.netresearchgate.net This accumulation is a key feature in the pathophysiology of MSUD, contributing to the characteristic maple syrup odor of the urine and earwax, as well as severe neurological damage if the condition is not treated. cure-echs1.com The monitoring of 2-hydroxyisovaleric acid (derived from leucine and valine) and 2-hydroxy-3-methylvaleric acid is important in the diagnosis and management of MSUD. rupahealth.comresearchgate.net

Table 1: Diagnostic Markers in Maple Syrup Urine Disease

| Biomarker | Significance |

|---|---|

| Elevated plasma branched-chain amino acids (leucine, isoleucine, valine) | Primary metabolic defect nih.gov |

| Alloisoleucine | Pathognomonic marker for MSUD nih.gov |

| Elevated urinary branched-chain alpha-keto acids | Accumulation due to BCKAD deficiency nih.gov |

Presence in Ketoacidosis and Other Organic Acidemias

Elevated levels of 2-hydroxyvaleric acid and its isomers have been observed in states of ketoacidosis and other organic acidemias. elsevierpure.com Its presence has been noted in patients with lactic acidosis, which can occur in conditions such as succinic acidemia and propionyl-CoA carboxylase deficiency. rupahealth.comresearchgate.net In these disorders, the normal metabolic pathways are disrupted, leading to the accumulation of various organic acids, including 2-hydroxyvaleric acid. The presence of 2-hydroxyisovaleric acid, a related compound, has been specifically documented in urine samples of patients experiencing both lactic and ketoacidosis. elsevierpure.com

Related Disorders (e.g., ECHS1 Deficiency)

Enoyl-CoA hydratase, short-chain 1 (ECHS1) deficiency is a rare autosomal recessive disorder of valine catabolism. elsevierpure.comcure-echs1.com This condition is caused by mutations in the ECHS1 gene, which encodes a mitochondrial enzyme involved in fatty acid oxidation and the breakdown of valine. cure-echs1.comelsevierpure.com The dysfunction of this enzyme leads to the accumulation of toxic metabolites. cure-echs1.com While ECHS1 deficiency results in a severe Leigh or Leigh-like syndrome phenotype, current literature does not prominently feature this compound as a key biomarker for this specific disorder. cure-echs1.comelsevierpure.com Instead, the biochemical profile is more commonly associated with metabolites directly from the disrupted valine pathway. nih.gov

Investigative Biomarker Studies in Complex Diseases

The role of this compound as a biomarker in complex diseases is an area of ongoing research. Metabolomic studies aim to identify novel markers for early diagnosis and to better understand disease pathogenesis.

Metabolomic Profiling in Ovarian Cancer Diagnostics

Metabolomic profiling has emerged as a promising approach for identifying new biomarkers for ovarian cancer. springernature.comnih.gov Studies have shown that the metabolic profiles of ovarian cancer patients are significantly different from those of healthy individuals, with alterations in fatty acid, amino acid, and other metabolic pathways. researcher.liferjpbr.com However, a review of the current literature on metabolomic studies in ovarian cancer does not indicate that this compound is a recognized or significant biomarker for the diagnosis or prognosis of this disease. researcher.lifenih.govrjpbr.com Research has highlighted other compounds such as lysophosphatidylcholines, kynurenine, and various other fatty acids and amino acid derivatives as potential markers. researcher.liferjpbr.com

Table 2: Examples of Metabolites Investigated in Ovarian Cancer

| Metabolite Class | Specific Examples | Reference |

|---|---|---|

| Lysophosphatidylcholines | 18:3, 18:2, 20:4, 14:0 | rjpbr.com |

| Amino Acids and Derivatives | Kynurenine, Phenylalanyl-valine, L-phenylalanine | rjpbr.com |

| Fatty Acids and Derivatives | Myristic acid, 2-hydroxymyristic acid | researcher.liferjpbr.com |

Role in Inflammatory Bowel Diseases (e.g., Ulcerative Colitis, Celiac Disease)

Inflammatory bowel diseases (IBD), including ulcerative colitis and Crohn's disease, are chronic inflammatory conditions of the gastrointestinal tract. medicalsciencejournal.com Metabolomic studies in IBD have revealed significant alterations in the gut microbiome and host metabolism, particularly affecting amino acid and fatty acid metabolism. researchgate.netmdpi.com While some short-chain fatty acids, such as valeric acid, have been shown to be negatively correlated with the severity of ulcerative colitis, there is currently a lack of specific research identifying this compound as a key player in the pathophysiology or as a diagnostic biomarker for ulcerative colitis or celiac disease. nih.govresearchgate.net The focus of metabolomic research in IBD has been on a broader range of metabolites that are more directly linked to gut microbial activity and intestinal inflammation. nih.govmdpi.com

Interaction with Host Microbiota and Ecological Dynamics

Current scientific literature, as identified through extensive searches, does not establish a direct correlation between this compound and the composition of the vaginal microbiota in states of dysbiosis, such as bacterial vaginosis (BV). Metabolomic studies of the vaginal environment have identified various short-chain fatty acids (SCFAs) as potential biomarkers of dysbiosis; however, this compound has not been specifically implicated.

It is noteworthy that a different but structurally related compound, 2-hydroxyisovalerate, has been identified as a consistent component of the vaginal metabolome in women with dysbiotic, Lactobacillus-deficient microbial communities. nih.govnih.gov One study identified 2-hydroxyisovalerate as a biomarker for bacterial vaginosis with high sensitivity and specificity. nih.gov This finding suggests that alterations in the metabolic pathways of branched-chain amino acids, from which 2-hydroxyisovalerate is derived, may be associated with vaginal dysbiosis. However, it is crucial to emphasize that 2-hydroxyisovalerate and this compound are distinct molecules, and no direct evidence currently links the latter to the ecological dynamics of the vaginal microbiota.

Enzymatic Interactions and Molecular Mechanisms of Action

The enzymatic interactions of this compound are primarily understood through its classification as an (S)-2-hydroxy acid. This positions it as a potential substrate for specific classes of enzymes that recognize this structural motif.

This compound can function as a substrate in enzymatic reactions, particularly those involving oxidation of the hydroxyl group. As a short-chain hydroxy fatty acid, it can be acted upon by oxidoreductases that catalyze the conversion of the 2-hydroxy group to a 2-oxo group. This is a key step in the metabolic processing of such compounds.

Oxidoreductases:

The primary class of enzymes known to interact with (S)-2-hydroxy acids is the (S)-2-hydroxy-acid oxidase family (EC 1.1.3.15). wikipedia.org These enzymes are flavoproteins that utilize flavin mononucleotide (FMN) as a cofactor. wikipedia.orggenome.jp They catalyze the oxidation of an (S)-2-hydroxy acid in the presence of molecular oxygen to produce the corresponding 2-oxo acid and hydrogen peroxide. wikipedia.org

The general reaction is as follows:

(S)-2-hydroxy acid + O₂ ⇌ 2-oxo acid + H₂O₂ wikipedia.org

(S)-2-hydroxy-acid oxidases exist as isoenzymes with varying substrate specificities. Some isoforms preferentially oxidize short-chain aliphatic hydroxy acids, while others have a higher affinity for long-chain or aromatic hydroxy acids. genome.jpqmul.ac.uk Given that this compound is a five-carbon short-chain hydroxy acid, it is a putative substrate for the short-chain specific isoforms of (S)-2-hydroxy-acid oxidase.

The catalytic mechanism of (S)-2-hydroxy-acid oxidase involves the abstraction of a proton from the C2 carbon of the substrate, leading to the reduction of the FMN cofactor. The reduced FMN is then reoxidized by molecular oxygen to produce hydrogen peroxide. ebi.ac.uk

Interactive Data Table: (S)-2-hydroxy-acid oxidase

| Feature | Description |

| Enzyme Class | Oxidoreductase wikipedia.org |

| EC Number | 1.1.3.15 wikipedia.org |

| Systematic Name | (S)-2-hydroxy-acid:oxygen 2-oxidoreductase wikipedia.org |

| Cofactor | Flavin mononucleotide (FMN) wikipedia.orggenome.jp |

| Substrates | (S)-2-hydroxy acid, O₂ wikipedia.org |

| Products | 2-oxo acid, H₂O₂ wikipedia.org |

| Putative Substrate | This compound |

Hydrolases:

There is currently no specific information available from the conducted searches detailing the binding and catalysis of this compound by hydrolases. Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. While esterases, a subclass of hydrolases, can act on ester derivatives of fatty acids, their direct action on this compound itself is not documented in the available literature.

Advanced Analytical Methodologies for Stereochemical and Quantitative Analysis of S 2 Hydroxyvaleric Acid

Chromatographic and Spectrometric Techniques for Purity and Enantiomeric Excess Validation

A suite of powerful analytical techniques is available for the validation of purity and the determination of enantiomeric excess (e.e.) of (S)-2-hydroxyvaleric acid. These methods leverage the principles of chromatography and mass spectrometry to achieve high levels of sensitivity and selectivity.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. researchgate.net The direct approach, which is the most widely used, employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. csfarmacie.cz

For acidic compounds like 2-hydroxyvaleric acid, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are particularly effective. csfarmacie.cznih.govresearchgate.net The choice of mobile phase is critical and can be operated in normal-phase, reversed-phase, or polar organic modes to optimize separation. chromatographyonline.com For acidic analytes, the addition of a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase is often necessary to ensure good peak shape and resolution. chromatographyonline.com

The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. Modern HPLC systems with high-sensitivity detectors, such as UV or circular dichroism (CD) detectors, allow for the accurate determination of enantiomeric purity.

Table 1: Representative Chiral HPLC Method for 2-Hydroxyvaleric Acid

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane/2-Propanol/Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Retention Time (R)-enantiomer | ~ 8.5 min |

| Expected Retention Time (S)-enantiomer | ~ 9.8 min |

| Expected Resolution (Rs) | > 2.0 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Biological Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 2-hydroxyvaleric acid, chemical derivatization is a mandatory step to increase their volatility and improve their chromatographic properties. nih.gov GC-MS is particularly well-suited for the analysis of organic acids in complex biological matrices such as urine and plasma.

The primary goal of derivatization in the context of GC-MS is to replace the active polar hydrogen atoms in the hydroxyl and carboxyl groups with nonpolar moieties. This reduces intermolecular hydrogen bonding and allows the compound to be readily vaporized in the GC inlet.

A common and effective derivatization strategy for hydroxy acids is silylation . This involves reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form trimethylsilyl (B98337) (TMS) esters and ethers. researchgate.netnih.gov This one-step reaction is generally rapid and produces derivatives with excellent chromatographic characteristics. For compounds containing ketone groups, a two-step derivatization involving methoximation followed by silylation can be employed to prevent the formation of multiple derivatives due to tautomerization. nih.gov

Table 2: Typical Silylation Derivatization Protocol for 2-Hydroxyvaleric Acid

| Step | Procedure |

|---|---|

| 1. Sample Preparation | Evaporate the dried sample extract to complete dryness under a stream of nitrogen. |

| 2. Reagent Addition | Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine (B92270) (catalyst). |

| 3. Reaction | Cap the vial tightly and heat at 60 °C for 30 minutes. |

| 4. Analysis | Cool to room temperature and inject a 1 µL aliquot into the GC-MS system. |

The resulting bis-TMS derivative of 2-hydroxyvaleric acid can be readily separated on a standard nonpolar capillary GC column and identified by its characteristic mass spectrum. The electron impact (EI) mass spectrum of the derivatized compound will show a molecular ion and specific fragmentation patterns that can be used for confirmation. hmdb.ca

For accurate quantification using mass spectrometry, the use of a stable isotopically labeled internal standard (SIL-IS) is the gold standard. A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

The ideal internal standard for the analysis of this compound would be, for example, this compound-d₃, where three hydrogen atoms are replaced with deuterium. This SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and ionization efficiency in the mass spectrometer. mzcloud.org Any variations during sample preparation, injection, or ionization will affect both the analyte and the internal standard equally. By measuring the ratio of the response of the analyte to the response of the known concentration of the internal standard, a highly accurate and precise quantification can be achieved, compensating for matrix effects and other sources of error.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. This technique is exceptionally well-suited for the trace analysis of compounds like 2-hydroxyvaleric acid in complex biological fluids such as plasma, serum, and urine. researchgate.netmdpi.com

The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. forensicrti.org In MRM, the first quadrupole selects the precursor ion (the deprotonated molecule [M-H]⁻ for 2-hydroxyvaleric acid in negative ion mode), which is then fragmented in the second quadrupole (collision cell). The third quadrupole then selects a specific fragment ion for detection. This process is highly specific and significantly reduces chemical noise, enabling very low limits of quantification (LOQ). sciex.com

Method validation for quantitative bioanalytical assays typically includes assessment of linearity, accuracy, precision, selectivity, and stability to ensure reliable results. researchgate.netmdpi.com

Table 3: Proposed LC-MS/MS Method Parameters for 2-Hydroxyvaleric Acid

| Parameter | Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 117.1 |

| Product Ion (m/z) - Quantifier | 71.1 |

| Product Ion (m/z) - Qualifier | 43.0 |

| Expected LOQ in Plasma | ~ 0.5 - 5 ng/mL |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Integrity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural elucidation and can be adapted to determine the stereochemical integrity and enantiomeric excess of chiral molecules like this compound. nih.gov Since enantiomers have identical NMR spectra in an achiral environment, a chiral auxiliary is required to induce a chemical shift difference between them.

There are two primary NMR-based approaches for this purpose:

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. forensicrti.org Diastereomers have different physical properties and, crucially, distinct NMR spectra. By integrating the signals of the newly formed diastereomers, the original enantiomeric ratio can be determined. A classic example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid). researchgate.net For hydroxy acids, reagents like diacetyl-L-tartaric anhydride (B1165640) (DATAN) can be used to form diastereomeric esters. nih.gov

Chiral Solvating Agents (CSAs): The enantiomeric mixture is dissolved in an NMR solvent containing an enantiomerically pure CSA. nih.gov The CSA forms transient, non-covalent diastereomeric complexes with each enantiomer. dergipark.org.tr This results in a small but measurable difference in the chemical shifts (chemical shift non-equivalence, Δδ) for certain protons of the two enantiomers, allowing for their differentiation and quantification. researchgate.net

The magnitude of the induced chemical shift difference depends on the specific CSA, the analyte, the solvent, and the concentration. The protons closest to the chiral center, such as the α-proton in 2-hydroxyvaleric acid, typically exhibit the largest separation.

Table 4: Representative NMR Analysis using a Chiral Solvating Agent

| Parameter | Condition/Observation |

|---|---|

| Spectrometer | 500 MHz or higher for better resolution |

| Sample | Racemic 2-Hydroxyvaleric Acid |

| Solvent | CDCl₃ |

| Chiral Solvating Agent (CSA) | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol |

| Analyte:CSA Molar Ratio | 1:2 |

| Observed Signal | α-proton (methine proton at C2) |

| Expected Chemical Shift (δ) without CSA | Single triplet at ~4.2 ppm |

| Expected Chemical Shift (δ) with CSA | Two resolved triplets |

| Expected Chemical Shift Non-equivalence (Δδ) | 0.02 - 0.05 ppm |

Applications As a Chiral Synthon and Platform Chemical in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Pharmaceutical Intermediates

The demand for enantiomerically pure compounds in the pharmaceutical industry is substantial, as the stereochemistry of a drug molecule is often critical to its efficacy and safety. (S)-2-Hydroxyvaleric acid serves as a valuable component of the "chiral pool," a collection of readily available, enantiopure compounds that can be used as starting materials for the asymmetric synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of two reactive functional groups allows for a variety of chemical transformations, enabling the construction of complex molecular architectures with precise stereochemical control.

While the direct incorporation of this compound into specific commercial drug syntheses is not extensively documented in publicly available literature, its potential as a chiral synthon is recognized. For instance, chiral hydroxy acids are key precursors in the synthesis of various antiviral agents. The general synthetic strategies for these drugs often involve the use of chiral building blocks to construct the necessary stereocenters. The structural motif of this compound makes it a plausible precursor for intermediates in the synthesis of certain antiviral compounds where a five-carbon chiral fragment is required.

Table 1: Potential Pharmaceutical Applications of Chiral Hydroxy Acid Building Blocks

| Drug Class | Role of Chiral Hydroxy Acid Intermediate |

| Antivirals | Formation of the chiral backbone of nucleoside and non-nucleoside analogues. |

| Antibiotics | Synthesis of chiral side chains or core structures of complex antibiotics. |

| Anti-inflammatory | Construction of enantiopure non-steroidal anti-inflammatory drugs (NSAIDs). |

This table illustrates the potential applications of chiral hydroxy acids like this compound in pharmaceutical synthesis based on established synthetic strategies for these drug classes.

Integration into Agrochemical Development and Synthesis

Similar to the pharmaceutical industry, the agrochemical sector increasingly requires chiral compounds to develop more effective and environmentally benign pesticides. The use of single-enantiomer agrochemicals can lead to higher potency, reduced application rates, and lower environmental impact. Alpha-hydroxycarboxylic acids and their derivatives have been investigated as potential herbicides. These compounds can target essential enzymes in the biosynthetic pathways of plants, such as dihydroxyacid dehydratase (DHAD), which is crucial for the synthesis of branched-chain amino acids.

While specific studies detailing the use of this compound in the synthesis of commercial agrochemicals are limited, its structural features suggest its potential as a building block for novel active ingredients. For example, it could be used to introduce a chiral C5 side chain into a larger molecule to enhance its biological activity and selectivity. The development of novel fungicides and herbicides often involves the synthesis and screening of a wide range of chiral molecules, and this compound represents a readily available starting material for such discovery programs.

Precursor for Polyhydroxyalkanoate (PHA) Biopolymers

Polyhydroxyalkanoates (PHAs) are a family of biodegradable and biocompatible polyesters produced by various microorganisms. They are considered a sustainable alternative to conventional petroleum-based plastics. The properties of PHAs can be tailored by controlling the monomer composition of the polymer chain. While poly(3-hydroxybutyrate) (PHB) is the most common type of PHA, the incorporation of other hydroxyalkanoate monomers can improve the material's flexibility and processability.

This compound can serve as a precursor for the biosynthesis of PHAs containing 2-hydroxyvalerate (2HV) monomer units. The stereochemistry of the hydroxy acid is crucial, as the enzymes responsible for PHA synthesis, PHA synthases, are stereospecific. The incorporation of 2HV monomers alongside more common monomers like 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyvalerate (B1259860) (3HV) can lead to the formation of novel copolymers with unique thermal and mechanical properties. Enzymatic polymerization processes have been developed that can utilize (R)-3-hydroxyacyl-CoAs, and research into the incorporation of other hydroxy acid isomers is ongoing.

Table 2: Examples of Monomers Incorporated into PHAs

| Monomer | Abbreviation | Carbon Atoms |

| 3-Hydroxybutyrate | 3HB | 4 |

| 3-Hydroxyvalerate | 3HV | 5 |

| 4-Hydroxybutyrate | 4HB | 4 |

| 3-Hydroxyhexanoate | 3HHx | 6 |

| 2-Hydroxyvalerate | 2HV | 5 |

This table showcases a selection of monomers that can be used to create a variety of PHA biopolymers with diverse properties.

Stereoselective Synthesis of Related Chiral Compounds (e.g., γ-Valerolactone and 5-Methylpyrrolidin-2-one (B85660) Derivatives)

This compound is a strategic precursor for the stereoselective synthesis of other valuable chiral compounds, such as (S)-γ-valerolactone and (S)-5-methylpyrrolidin-2-one derivatives.

(S)-γ-Valerolactone: γ-Valerolactone (GVL) is a versatile platform chemical with applications as a green solvent, a fuel additive, and a precursor for other chemicals. The chiral (S)-enantiomer is a valuable building block for the synthesis of complex natural products and pharmaceuticals. This compound can be converted to (S)-γ-valerolactone through an intramolecular cyclization (esterification) reaction. This transformation can be promoted by acid catalysis, which facilitates the reaction between the hydroxyl group at the C4 position (following a conceptual isomerization from the C2 position, or more practically, starting from a 4-hydroxyvaleric acid precursor with the desired stereochemistry) and the carboxylic acid group. However, a more direct route from this compound would involve a multi-step synthesis. A plausible pathway involves the selective reduction of the carboxylic acid to a primary alcohol, followed by oxidation of the secondary alcohol to a ketone, and subsequent Baeyer-Villiger oxidation to yield the lactone. A more direct, albeit challenging, approach would be an intramolecular esterification, though this is more facile from a γ- or δ-hydroxy acid.

(S)-5-Methylpyrrolidin-2-one Derivatives: Chiral 5-methylpyrrolidin-2-one is a key structural motif found in various pharmaceuticals. The synthesis of enantiopure 5-methylpyrrolidin-2-one derivatives can be achieved from this compound. A potential synthetic route involves the conversion of the hydroxyl group to an amino group with retention or inversion of configuration, followed by intramolecular amidation to form the lactam ring. Reductive amination of a keto-acid precursor derived from this compound is a common strategy to produce such pyrrolidinones.

Emerging Research in Functional Food Science and Bioactive Molecule Derivations

The field of functional food science is increasingly exploring the health benefits of specific food components beyond basic nutrition. Short-chain fatty acids (SCFAs) and their derivatives are known to have various physiological effects, including anti-inflammatory and immunoregulatory properties. While research on the specific bioactive properties of this compound is still emerging, its structural similarity to other bioactive short-chain hydroxy acids suggests potential applications in this area.

Furthermore, this compound can serve as a precursor for the synthesis of flavor-active esters. Esters are a major class of volatile compounds that contribute to the fruity and floral aromas of many foods and beverages. The esterification of this compound with various alcohols can produce a range of chiral esters with unique sensory properties. For example, ethyl lactate, a related alpha-hydroxy ester, is known to have creamy and raspberry-like notes. This suggests that esters derived from this compound could be valuable as novel flavor ingredients in the food and fragrance industries.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (S)-2-Hydroxyvaleric acid, and how do they influence its behavior in experimental setups?

- Answer : The compound (C₅H₁₀O₃, molecular weight 118.13 g/mol) has a density of ~1.035 g/cm³, melting point of 34–35°C, and boiling point of ~257.8°C . Its hydroxyl and carboxylic acid groups enable hydrogen bonding, affecting solubility in polar solvents. These properties dictate its crystallization behavior and stability under varying pH conditions, critical for designing storage protocols and reaction environments.

Q. How can this compound be synthesized, and what analytical methods validate its purity?

- Answer : Synthesis often involves chiral resolution of racemic mixtures (e.g., DL-2-Hydroxyvaleric acid) via enzymatic catalysis or chromatographic separation . Purity is validated using HPLC with chiral columns, complemented by NMR spectroscopy to confirm stereochemical integrity. Melting point analysis and mass spectrometry further ensure absence of impurities .

Q. What are the standard protocols for quantifying this compound in biological samples?

- Answer : Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) are preferred due to high sensitivity. Derivatization with BSTFA or MSTFA enhances volatility for GC-MS. Calibration curves using isotopically labeled internal standards (e.g., ¹³C-labeled analogs) improve accuracy .

Advanced Research Questions

Q. How does this compound participate in metabolic pathways, and what disease models are associated with its dysregulation?

- Answer : It is linked to metabolic disorders like Succinic Acidemia (OMIM 600335) and Propionyl-CoA carboxylase deficiency (OMIM 253260), where elevated urinary levels correlate with lactic acidosis . In vitro studies using fibroblasts from patients with these disorders can model its accumulation, with mitochondrial dysfunction assays (e.g., NADH-cytochrome c reductase activity) providing mechanistic insights .

Q. How should researchers address contradictory findings in studies investigating this compound’s biochemical activity?

- Answer : Contradictions may arise from batch-to-batch stereochemical purity variations or assay-specific interference. Statistical approaches like the Benjamini-Hochberg procedure control the false discovery rate (FDR) when testing multiple hypotheses, reducing Type I errors . Replicating experiments with independent synthesis batches and orthogonal assays (e.g., enzymatic vs. cell-based) strengthens validity .

Q. What advanced techniques resolve the enantiomeric purity of this compound, and how do they compare in accuracy?

- Answer : Chiral stationary-phase HPLC (e.g., using amylose- or cellulose-based columns) achieves >99% enantiomeric excess (ee). Circular dichroism (CD) spectroscopy provides complementary data on optical activity. X-ray crystallography of diastereomeric salts (e.g., sodium hydrate forms) offers structural confirmation .

Q. How can genome-wide association studies (GWAS) identify loci influencing this compound metabolism, and what statistical thresholds apply?

- Answer : GWAS requires q-value thresholds (calculated via Storey-Tibshirani FDR control) to prioritize significant SNPs. For example, a q < 0.05 indicates a 5% FDR. Pathway enrichment analysis (e.g., KEGG) links loci to valine/isoleucine biosynthesis pathways .

Data Presentation and Reproducibility

Q. What guidelines ensure rigorous reporting of this compound research data?

- Answer : Follow the HMDB (Human Metabolome Database) citation standards for metabolite data . Tables should include CAS numbers (e.g., 617-31-2), enantiomeric purity, and source validation (e.g., PubChem CID). For statistical results, report p-values, effect sizes, and FDR-adjusted q-values .

Q. How should researchers handle conflicting spectral data (e.g., NMR, IR) for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。